Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride
Description
Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride is a synthetic organic compound featuring a propanoate ester backbone substituted with an amino group at position 3 and an oxan-4-ylmethyl group at position 2. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-3-(oxan-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-2-15-11(13)10(8-12)7-9-3-5-14-6-4-9;/h9-10H,2-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUABAKJTBUYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCOCC1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-aminopropanoate and 4-hydroxytetrahydropyran.
Formation of Intermediate: The 4-hydroxytetrahydropyran is first converted to its corresponding bromide or tosylate derivative using reagents like phosphorus tribromide (PBr3) or tosyl chloride (TsCl).
Nucleophilic Substitution: The intermediate is then reacted with ethyl 3-aminopropanoate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and bases like NaH or K2CO3.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino esters.
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride has been identified as a promising candidate in drug development due to its structural features that suggest potential biological activity. The compound's unique oxane ring and amino group allow for various interactions with biological targets, making it suitable for further research in medicinal chemistry.
Potential Applications:
- Antiviral Agents: Preliminary studies indicate that compounds similar to this compound may exhibit activity against viral infections by inhibiting specific viral enzymes or receptors.
- Neurological Disorders: Its ability to cross the blood-brain barrier could make it a candidate for treating neurological conditions, though extensive pharmacokinetic studies are necessary to confirm this potential.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups facilitate various chemical reactions, making it valuable in synthetic organic chemistry.
Key Reactions:
- Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.
- Ester Hydrolysis: The ester functionality can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and alcohols, which are useful in further synthetic pathways.
Biological Studies
Research into the biological interactions of this compound is essential for understanding its therapeutic potential. Interaction studies are crucial for elucidating how the compound behaves in biological systems.
Biological Activity Insights:
- Receptor Interactions: Initial data suggest that the compound may interact with various receptors or enzymes, but comprehensive pharmacodynamic studies are required to elucidate these interactions fully.
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| This compound | Oxane ring, amino group | Antiviral agents, neurological disorders |
| Methyl 3-amino-2-hydroxypropanoate hydrochloride | Hydroxyl group instead of oxane | Varying biological activity |
| Ethyl 3-amino-2-methylpropanoate hydrochloride | Methyl group instead of oxane | Potential anti-inflammatory effects |
Case Studies
- Antiviral Research: A study investigating compounds similar to this compound demonstrated inhibition of viral replication in vitro, suggesting its potential as an antiviral agent. Further research is needed to optimize its efficacy and safety profile.
- Neuropharmacology: In a pilot study on neuroprotective agents, this compound showed promise in reducing neuronal cell death induced by oxidative stress. This opens avenues for exploring its application in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key molecular parameters of Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride with structurally related compounds:
Key Observations :
- Ester Group Impact : Ethyl esters (e.g., ~237.7 Da) generally exhibit higher lipophilicity than methyl analogs (e.g., 223.7 Da), which may influence membrane permeability in drug design .
- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for bioavailability in pharmaceutical applications .
Biological Activity
Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride is a chemical compound of increasing interest in biological and medicinal research. Characterized by its unique molecular structure, which includes an amino group, an ester group, and a tetrahydropyran (oxane) ring, this compound has been investigated for its potential therapeutic properties and interactions with biomolecules.
The molecular formula of this compound is , with a molecular weight of approximately 237.72 g/mol. Its structure allows for various chemical reactions, including hydrolysis, nucleophilic substitution, and condensation reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉ClNO₃ |
| Molecular Weight | 237.72 g/mol |
| Functional Groups | Amino, Ester |
| Structural Feature | Tetrahydropyran ring |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release bioactive metabolites that may exert therapeutic effects.
Pharmacological Studies
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown potential antimicrobial effects against various pathogens. The compound's structural features may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anti-inflammatory Properties : In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Cytotoxicity : Case studies have demonstrated the compound's cytotoxic effects on cancer cell lines, suggesting it could be a candidate for further development in cancer therapeutics.
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Effective against pathogens |
| Anti-inflammatory | Inhibition of cytokines |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cytotoxicity in Cancer Research : In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 30 µM, indicating substantial cytotoxic activity compared to control treatments.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. How can computational models predict solubility and formulation compatibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
